molecular formula C10H24N2O2 B1671381 Ethambutol CAS No. 74-55-5

Ethambutol

Cat. No. B1671381
CAS RN: 74-55-5
M. Wt: 204.31 g/mol
InChI Key: AEUTYOVWOVBAKS-YHMJZVADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethambutol is an oral chemotherapeutic agent that is specifically effective against actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . It is used in combination with other antibiotics to reduce the development of drug resistance . Ethambutol was first described in the literature in 1961 .


Synthesis Analysis

Ethambutol is synthesized in several different ways. One method involves the oxymethylation of nitropropane using formaldehyde, and the nitro group in the resulting 2-nitrobutanol is reduced by hydrogen to an amino group, making racemic (±) 2-aminobutanol .


Molecular Structure Analysis

The molecular structure of Ethambutol has been determined using techniques such as single cryo-electron microscopy and x-ray crystallography .


Chemical Reactions Analysis

A high-performance liquid chromatographic method coupled with UV detection (HPLC-UV) has been developed to quantify Ethambutol. This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) at room temperature for 90 minutes .


Physical And Chemical Properties Analysis

Ethambutol is a simple diamine molecule. It is primarily a bacteriostatic antituberculosis agent .

Scientific Research Applications

Ocular Ethambutol Toxicity

  • Ethambutol, commonly used to treat tuberculosis, has been identified as a cause of optic neuropathy, potentially leading to irreversible vision loss despite ophthalmologic monitoring (Melamud, Kosmorsky, & Lee, 2003).

Resistance Mechanisms in Mycobacterium tuberculosis

  • Ethambutol's effectiveness and the emergence of drug resistance during monotherapy have been studied. It's been found that blocking efflux pumps can significantly reduce the mutation frequency, offering insights into drug resistance mechanisms (Srivastava et al., 2010).

Ethambutol-Associated Optic Neuropathy

  • Ethambutol usage can lead to permanent visual loss, with cases showing bitemporal hemianopia, suggesting initial optic nerve impact progressing to the optic chiasm (Lim, 2006).

Mechanisms of Ocular Toxicity

  • Studies using rat retinal cultures indicate that ethambutol-induced cytotoxicity in retinal cells is mediated by intracellular zinc, rather than excitotoxicity or zinc deficiency, leading to vacuolar degeneration and neuronal loss (Yoon et al., 2000).

Development of New Antitubercular Agents

  • Research into the development of new antitubercular agents led to the identification of SQ109 from a library based on the structure of ethambutol. SQ109 showed potential as a new drug candidate with potent in vitro and in vivo activity against M. tuberculosis (Protopopova et al., 2005).

Lysosomal Changes and Zinc Accumulation

  • Ethambutol has been found to cause neutralization of lysosomes and zinc accumulation in various mammalian cell lines, leading to impaired autophagy, which could explain some adverse effects of the drug (Yamada et al., 2016).

Use of Optical Coherence Tomography in Diagnosis

  • Optical coherence tomography (OCT) has been utilized to measure axonal loss in patients with ethambutol-induced optic neuropathy, proving useful for mapping and identifying patterns of axonal degeneration in vivo (Zoumalan, Agarwal, & Sadun, 2005).

Population Pharmacokinetics

  • The population pharmacokinetics of ethambutol in South African tuberculosis patients were characterized, highlighting the drug's pharmacokinetic profile and the need for further studies to understand the effects of renal function (Jönsson et al., 2011).

Early Detection of Ethambutol Toxicity

  • A study focused on evaluating various visual parameters for early detection of ethambutol toxicity, emphasizing the importance of sensitive tests like pattern-visual evoked responses (VER) and visual field examinations in identifying early signs of toxicity (Menon, Jain, Saxena, & Sood, 2009).

Macular Toxicity in Ethambutol-related Optic Neuropathy

  • A report of ethambutol-related toxic optic neuropathy associated with bilateral macular toxicity, demonstrated through multifocal electroretinogram (mfERG), providing insights into the broader scope of ethambutol's ocular side effects (Lai, Chan, Lam, & Lim, 2005).

Chiasmal Toxicity

  • Cases of bitemporal visual field deficits, indicative of chiasmal ethambutol toxicity, were reported, adding to the understanding of ethambutol's optic neuropathy and its varied presentations (Chawla, Crisan, & Jay, 2009).

Copper(II) Complex of Ethambutol

  • A study of the structure and diffusion behavior of the copper(II) complex of ethambutol in aqueous solution contributed to understanding the coordination geometry of copper(II) ions and the potential applications in medicinal and analytical chemistry (Verissimo et al., 2018).

CNS Toxicity Beyond Optic Neuropathy

  • A case report discussed central nervous system (CNS) toxicity manifested as acute onset psychosis with ethambutol use, highlighting the need for awareness of potential CNS side effects beyond optic neuropathy (Martin & Bowden, 2007).

Reducing Hygroscopicity of Ethambutol

  • Research focused on reducing the hygroscopicity of ethambutol by developing less hygroscopic multicomponent solid forms, which could minimize drug-drug interactions in fixed-dose combinations (Diniz et al., 2017).

Protective Role of Coenzyme Q10

  • A study explored the protective role of Coenzyme Q10 against ethambutol-induced retinal ganglion cell toxicity, suggesting the potential for clinical trials of coQ10 in human subjects treated with ethambutol (Irma et al., 2022).

Novel Ethambutol Analogues

  • The synthesis and evaluation of novel ethambutol analogues aimed to develop more potent therapies for tuberculosis, with some compounds showing comparable anti-tuberculosis activity to ethambutol and increased lipophilicity (Yendapally & Lee, 2008).

Lesion Penetration and Clinical Efficacy

  • Research into ethambutol's partitioning in tuberculous pulmonary lesions explained its clinical efficacy, despite its modest potency. The study emphasized the importance of effective lesion penetration for anti-TB drugs(Zimmerman et al., 2017).

Optic Neuritis Case Series

  • A case series reported on ethambutol-induced optic neuritis, emphasizing the variability in presentation and the importance of dosage adjustment, periodic monitoring, and early detection for prevention and treatment (Sruthi & Anuradha, 2019).

Stability Analysis of Ethambutol and Isoniazid

  • A study developed a stability indicating method for the simultaneous estimation of ethambutol and isoniazid, crucial for ensuring the efficacy and safety of these drugs in combination therapy (Kumar & Gnanaprasuna, 2016).

Safety And Hazards

Ethambutol is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes . The on-site formation of EDBA in the eye, its higher local concentration due to lower ocular clearance and its pre-known characteristic to chelate metal species better explains the ocular toxicity shown by Ethambutol .

properties

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUTYOVWOVBAKS-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023006, DTXSID901028179
Record name Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethambutol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water, 7.58e+00 g/L
Record name Ethambutol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHAMBUTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethambutol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ethambutol diffuses into _Mycobacterium_ cells. Once inside the cell, ethambutol inhibits the arabinosyltransferases (embA, embB, and embC), preventing formation of the cell wall components arabinogalactan and lipoarabinomannan, and preventing cell division. Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate. Lipoarabinomannan is a component of a cell surface molecule involved in the interaction with host cells. Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells., Ethambutol is bacteriostatic in action. Although the exact mechanism of action has not been fully elucidated, the drug appears to inhibit the synthesis of one or more metabolites in susceptible bacteria resulting in impairment of cellular metabolism, arrest of multiplication, and cell death. Ethambutol is active against susceptible bacteria only when they are undergoing cell division.
Record name Ethambutol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHAMBUTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ethambutol

Color/Form

Crystals, WHITE, CRYSTALLINE POWDER

CAS RN

74-55-5, 36697-71-9
Record name (+)-Ethambutol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethambutol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethambutol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethambutol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHAMBUTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G167061QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHAMBUTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethambutol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171.5-174.5, 87.5-88.8 °C, 88 °C
Record name Ethambutol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHAMBUTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethambutol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethambutol
Reactant of Route 2
Reactant of Route 2
Ethambutol
Reactant of Route 3
Reactant of Route 3
Ethambutol
Reactant of Route 4
Ethambutol
Reactant of Route 5
Ethambutol
Reactant of Route 6
Ethambutol

Citations

For This Compound
93,500
Citations
M Forbes, NA Kuck, EA Peets - Journal of bacteriology, 1962 - Am Soc Microbiol
… by ethambutol showed evidence of impaired metabolism. C 14 -labeled ethambutol was … The observations are consistent with the hypothesis that ethambutol exerts its antibacterial …
Number of citations: 100 journals.asm.org
S Sreevatsan, KE Stockbauer, XI Pan… - Antimicrobial agents …, 1997 - Am Soc Microbiol
Ethambutol [(S,S')-2,2'-(ethylenediimino)di-1-butanol; EMB], is a first-line drug used to treat tuberculosis. To gain insight into the molecular basis of EMB resistance, we characterized the …
Number of citations: 517 journals.asm.org
EA Peets, WM Sweeney, VA Place… - American Review of …, 1965 - atsjournals.org
… of ethambutol … ethambutol to its metabolites and of the effect of prolonged administration of this drug on the formation of such metabolites was relevant to the effective use of ethambutol …
Number of citations: 115 www.atsjournals.org
N Lee, H Nguyen - 2020 - europepmc.org
… treatment with ethambutol in a patient who previously recovered from ethambutol-induced optic neuropathy. The patient's initial treatment consisted of 22 mg/kg/day of ethambutol along …
Number of citations: 10 europepmc.org
RYC Chan, AKH Kwok - Hong Kong Medical Journal, 2006 - hkmj.org
Objective. To review the literature on ocular toxicity of ethambutol—its background, clinical presentation, toxicity characteristics, management, monitoring, and preventive measures. …
Number of citations: 145 www.hkmj.org
A Melamud, GS Kosmorsky, MS Lee - Mayo Clinic Proceedings, 2003 - Elsevier
Ethambutol is an antimicrobial agent used frequently to treat tuberculosis. The most commonly recognized toxic effect of ethambutol is … during treatment with ethambutol. This case and a …
Number of citations: 107 www.sciencedirect.com
M Zhu, WJ Burman, JR Starke… - … of Tuberculosis and …, 2004 - ingentaconnect.com
… and 14 children with active tuberculosis who received ethambutol as part of their multidrug TB … ethambutol serum concentrations, and most pediatric TB patients had very low ethambutol …
Number of citations: 113 www.ingentaconnect.com
MB Conde, A Efron, C Loredo, GRM De Souza… - The Lancet, 2009 - thelancet.com
… to the moxifloxacin group and 72 in the ethambutol group were included in the modified ITT population. 125 patients had 8-week data (moxifloxacin n=64, ethambutol n=61); the main …
Number of citations: 418 www.thelancet.com
PR Donald, D Maher, JS Maritz… - The International Journal …, 2006 - ingentaconnect.com
The currently recommended daily dose of ethambutol (EMB) for the treatment of tuberculosis (TB) in children varies from a maximum daily dose of 15 mg/kg body weight daily (without a …
Number of citations: 152 www.ingentaconnect.com
WH Beggs - Mechanism of Action of Antibacterial Agents, 1979 - Springer
… of ethambutol was first described in two reports by WILKINSON et ai. (1961, 1962). The chemical formula offree base ethambutol … in the biological activity of ethambutol is still not known. …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.